

The Evolutionary Trajectory of the FATA Gene Family: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Faata

Cat. No.: B1237272

[Get Quote](#)

The FATA (Fatty Acyl-ACP Thioesterase A) gene family is a critical component of the fatty acid biosynthesis pathway in plants. As a subclass of acyl-acyl carrier protein (ACP) thioesterases, FATA enzymes play a pivotal role in terminating the elongation of fatty acid chains within the plastid. Their substrate specificity directly influences the composition of fatty acids exported for the synthesis of cellular lipids, including storage oils and signaling molecules. This guide provides an in-depth exploration of the evolutionary history, functional diversification, and molecular characteristics of the FATA gene family, intended for researchers in plant biology, biochemistry, and drug development.

Evolutionary Origin and Diversification

The story of the FATA gene family begins with the broader evolution of fatty acid synthase (FAS) systems. The components of the plant Type II FAS, which operates in the plastids, are thought to have originated from a bacterial ancestor. Within this system, acyl-ACP thioesterases (TEs) emerged as key players in terminating fatty acid synthesis. Phylogenetic analysis reveals that while enzymes like ketoacyl synthases (KSSs) are universally present and share a common ancestor, thioesterases are found only in some species, suggesting a more recent or lineage-specific evolutionary path.^[1]

Over evolutionary time, TEs have become increasingly selective in their substrate recognition. ^[1] In the plant kingdom, this led to a significant functional divergence and the establishment of two major thioesterase families: FATA and FATB.^[2]

- FATA (Fatty Acyl-ACP Thioesterase A): This family is characterized by a strong substrate preference for unsaturated C18:1-ACP (oleoyl-ACP).[1][3] This specificity makes FATA genes central to the production of oleic acid, a precursor for polyunsaturated fatty acids and various signaling molecules.[4]
- FATB (Fatty Acyl-ACP Thioesterase B): In contrast, the FATB family exhibits broader substrate specificity, primarily acting on saturated acyl-ACPs with chain lengths from C8 to C18.[2] FATB enzymes are largely responsible for the pool of saturated fatty acids, such as palmitic acid (16:0), that exit the plastid.[2]

This divergence between FATA and FATB represents a key evolutionary event, allowing for precise control over the balance of saturated and unsaturated fatty acids produced by the cell. Phylogenetic studies in various plant species, including monocots and dicots, consistently show a clear clustering of FATA and FATB genes into distinct clades, indicative of an ancient divergence.[1][3][5]

Quantitative Genomic and Proteomic Data

Genome-wide analyses have identified and characterized FATA and FATB gene family members across numerous plant species. The number of genes varies, reflecting a history of gene duplication and loss events. The following tables summarize key quantitative data for the FAT gene family in several representative species.

Table 1: Number of FAT Gene Family Members in Selected Plant Species

Species	Common Name	Total FAT Genes Identified	FATA Subfamily	FATB Subfamily	Reference
Arabidopsis thaliana	Thale Cress	2	2 (AtFATA1, AtFATA2)	1 (AtFATB)	[3]
Solanum lycopersicum	Tomato	4	1 (SIFATA1)	3	[3]
Solanum tuberosum	Potato	4	1 (StFATA1)	3	[3]
Zea mays	Maize	10	3 (ZmFATA1-3)	7 (ZmFATB1-7)	[1]
Linum usitatissimum	Flax	14	Clustered with FatA orthologs	Clustered with FatB orthologs	[5]

Table 2: Physicochemical Properties of FAT Proteins in Solanum tuberosum (Potato)

Gene ID	Protein Name	CDS Length (bp)	Amino Acids (AA)	Molecular Weight (kDa)	Isoelectric Point (pI)	Subcellular Location (Confidence)
Soltu.DM.03G020290	StFATB2	1125	375	42.095	8.64	Chloroplast (0.14)
Soltu.DM.06G033680	StFATA1	1110	370	41.670	5.98	Chloroplast (0.7362)
Soltu.DM.12G024780	StFATB3	1263	421	46.574	6.21	Chloroplast (0.9241)
Soltu.DM.01G046460	StFATB1	1203	401	45.881	7.70	Chloroplast (0.3259)
(Data sourced from a study on FAT genes in Solanaceae species[3])						

Molecular Structure and Conserved Domains

Members of the FATA gene family encode proteins that contain highly conserved domains essential for their catalytic activity. Analysis using databases such as Pfam and NCBI-CDD reveals that FATA proteins belong to the Acyl-ACP_TE superfamily.[3] The characteristic three-dimensional structure is often described as a "hotdog" fold, which forms the substrate-binding pocket.

The evolution of substrate specificity is directly linked to subtle variations in the amino acid sequence within this catalytic pocket. While the overall structure is conserved between FATA

and FATB, key residues determine whether the enzyme preferentially binds the unsaturated oleoyl-ACP or various saturated acyl-ACPs.

Signaling Pathways and Biological Roles

The primary product of FATA activity, oleic acid (18:1), is not just a building block for lipids but also a critical signaling molecule, particularly in plant defense. A well-characterized pathway demonstrates that fluctuations in the cellular level of oleic acid can trigger a defensive cascade. Reduced levels of 18:1 lead to an accumulation of salicylic acid (SA), a key defense hormone. [6][7] This, in turn, activates the expression of pathogenesis-related (PR) genes, resulting in enhanced, broad-spectrum resistance to bacterial and oomycete pathogens.[6][7]

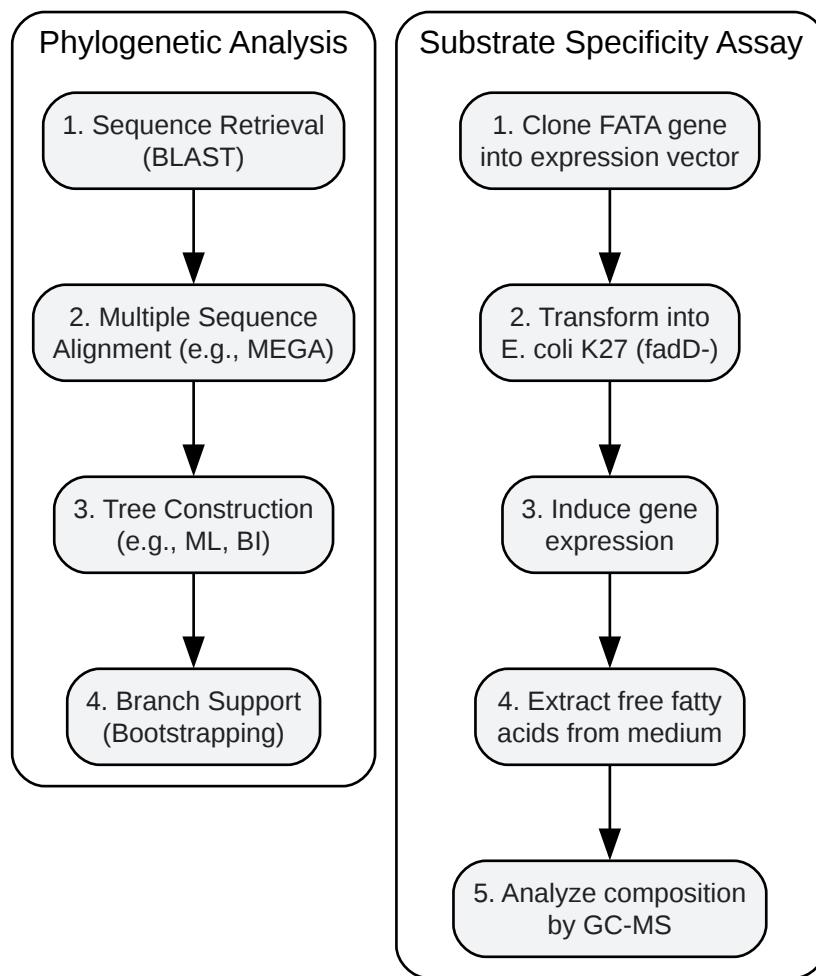
[Click to download full resolution via product page](#)

Caption: Oleic acid-mediated plant defense signaling pathway.

Experimental Protocols

The study of the FATA gene family's evolution and function relies on a combination of computational and experimental techniques.

Protocol: Phylogenetic Analysis


Reconstructing the evolutionary relationships within the FATA gene family and between FATA and FATB subfamilies is fundamental.

- Sequence Retrieval: Identify putative FATA and FATB gene sequences from various plant genomes using BLAST searches with known FATA protein sequences as queries.
- Multiple Sequence Alignment (MSA): Align the retrieved amino acid sequences using algorithms like ClustalW or MUSCLE, available in software packages like MEGA (Molecular Evolutionary Genetics Analysis).^[8] Manual inspection and refinement of the alignment are crucial.
- Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following robust methods:^{[8][9]}
 - Maximum Likelihood (ML): Infers the tree that maximizes the probability of observing the given sequence data. Software like RAxML or IQ-TREE are commonly used.
 - Bayesian Inference (BI): Determines the posterior probability of a tree using a Markov Chain Monte Carlo (MCMC) approach. MrBayes is a popular tool for this method.
- Tree Validation: Assess the statistical support for the branches of the tree. This is typically done using bootstrapping (for ML) or by calculating posterior probabilities (for BI). Values are displayed at the nodes of the tree.
- Outgroup Selection: Root the tree using a known, more distantly related sequence (an outgroup) to establish the direction of evolution.^[8]

Protocol: In Vivo Substrate Specificity Assay

Determining the function and substrate preference of a newly identified FATA gene is often performed using a bacterial expression system.

- Vector Construction: Clone the coding sequence of the candidate FATA gene into an *E. coli* expression vector.
- Bacterial Transformation: Transform the expression vector into a specialized *E. coli* strain, such as K27. This strain has a mutation in the *fadD* gene, which impairs the β -oxidation (degradation) of fatty acids, causing them to be secreted into the culture medium.[10]
- Gene Expression: Induce the expression of the FATA gene in the transformed *E. coli* K27 cells.
- Fatty Acid Extraction: After a period of growth, harvest the culture medium and extract the free fatty acids.
- Analysis: Analyze the composition of the extracted fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The specific fatty acids that accumulate in the medium reflect the substrate specificity of the expressed FATA enzyme.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evolution of acyl-ACP-thioesterases and β -ketoacyl-ACP-synthases revealed by protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. Fatty Acid- and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]
- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. An oleic acid-mediated pathway induces constitutive defense signaling and enhanced resistance to multiple pathogens in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]
- 9. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Evolutionary Trajectory of the FATA Gene Family: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237272#evolutionary-history-of-the-fata-gene-family>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com